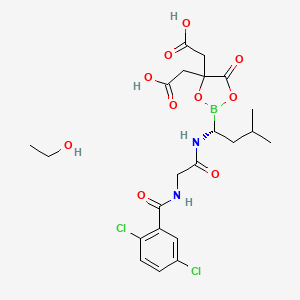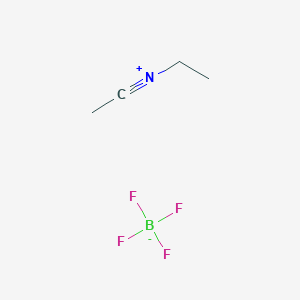
N-Ethylidyneethanaminium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylidyneethanaminium tetrafluoroborate is a chemical compound that features a tetrafluoroborate anion paired with an N-ethylidyneethanaminium cation. This compound is known for its unique properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethylidyneethanaminium tetrafluoroborate can be synthesized through ionic exchange reactions. One common method involves the reaction between tetraalkyl ammonium tetrafluoroborate and nitric anhydride in a medium that lacks basic properties . This method avoids the use of highly volatile and toxic components, making it more efficient and safer.
Industrial Production Methods
Industrial production of this compound often involves automated synthesis procedures. For instance, the use of ammonium hydroxide for fluoride elution and boron trifluoride-methanol complex dissolved in acetonitrile as a precursor has been reported . This method ensures high radiochemical yields and purities, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethylidyneethanaminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It can also be reduced under specific conditions.
Substitution: The tetrafluoroborate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitric anhydride, ammonium hydroxide, and boron trifluoride-methanol complex . These reactions typically occur under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nitric anhydride can produce nitronium tetrafluoroborate, which is a versatile nitrating agent .
Wissenschaftliche Forschungsanwendungen
N-Ethylidyneethanaminium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in imaging studies, such as positron emission tomography (PET) imaging.
Wirkmechanismus
The mechanism of action of N-Ethylidyneethanaminium tetrafluoroborate involves its ability to act as a weakly coordinating anion. The tetrafluoroborate anion is symmetrical and composed of highly electronegative fluorine atoms, which diminish its basicity and nucleophilicity . This property makes it an effective reagent in various chemical reactions, particularly those involving cationic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Ethylidyneethanaminium tetrafluoroborate include:
- Hexafluorophosphate (PF6-)
- Hexafluoroantimonate (SbF6-)
- Perchlorate (ClO4-)
Uniqueness
This compound is unique due to its weakly coordinating nature and high solubility in organic solvents . Unlike perchlorate, which forms potentially explosive derivatives with organic compounds, tetrafluoroborate is safer and more stable . Additionally, its ability to act as a scavenger of excess reagents in certain reactions further enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
462-35-1 |
|---|---|
Molekularformel |
C4H8BF4N |
Molekulargewicht |
156.92 g/mol |
IUPAC-Name |
N-ethylacetonitrilium;tetrafluoroborate |
InChI |
InChI=1S/C4H8N.BF4/c1-3-5-4-2;2-1(3,4)5/h3H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
HHVVEXVMCIRJBZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[N+]#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


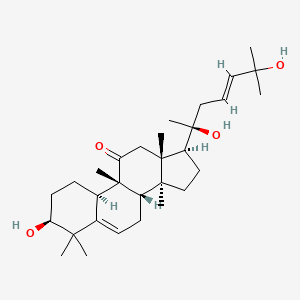
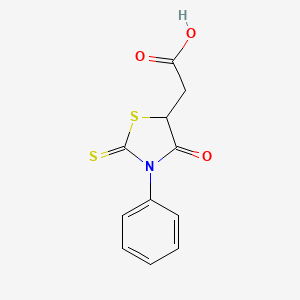
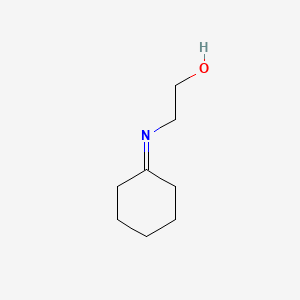
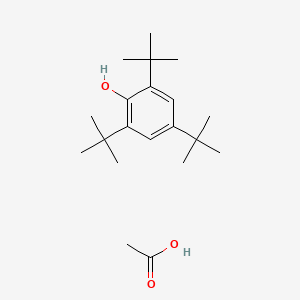
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
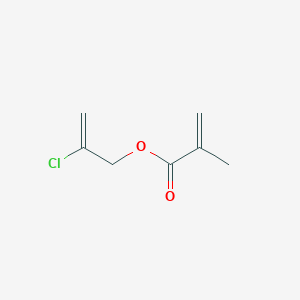
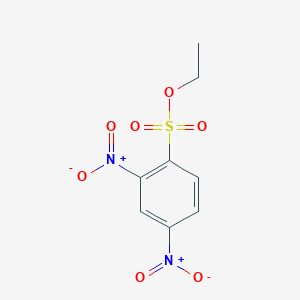

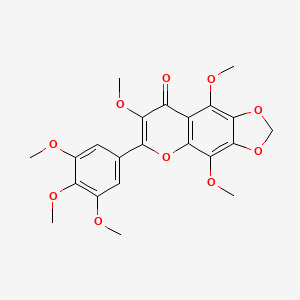
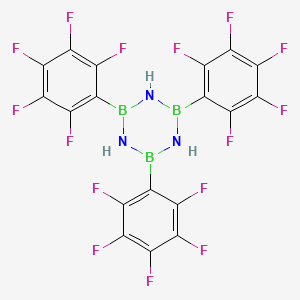
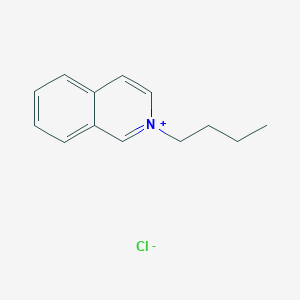
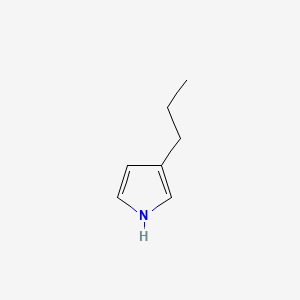
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
